1-Methylisoindolin-2-ol
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Overview
Description
1-Methylisoindolin-2-ol is a heterocyclic organic compound that belongs to the isoindoline family It is characterized by a fused benzopyrrole ring system with a hydroxyl group at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylisoindolin-2-ol can be synthesized through several methods. One common approach involves the reaction of methyl 2-formylbenzoate with primary amines and isocyanides in a multicomponent reaction, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives, which can be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methylisoindolin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield isoindolinone derivatives, while reduction can produce isoindoline derivatives.
Scientific Research Applications
1-Methylisoindolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methylisoindolin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methylisoindolin-2-ol can be compared with other similar compounds, such as:
Isoindoline: Lacks the hydroxyl group and has different reactivity and biological properties.
Isoindolin-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical behavior.
Indole derivatives: Share a similar benzopyrrole ring system but differ in functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-hydroxy-1-methyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C9H11NO/c1-7-9-5-3-2-4-8(9)6-10(7)11/h2-5,7,11H,6H2,1H3 |
InChI Key |
IWCFZFUJSSGCAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2CN1O |
Origin of Product |
United States |
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